3-Bromothiophene-2-carbonyl chloride
Overview
Description
3-Bromothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C5H2BrClOS. It belongs to the class of thiophene derivatives and is widely used as an intermediate in various fields, including medical, environmental, and industrial research .
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of the SM cross-coupling reaction, 3-Bromothiophene-2-carbonyl chloride may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group to a palladium catalyst, forming a new Pd–C bond .
Biochemical Pathways
Its role in the sm cross-coupling reaction suggests it may influence pathways involving carbon–carbon bond formation .
Pharmacokinetics
Its molecular weight is 22549 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of this compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This can lead to the synthesis of complex organic compounds.
Action Environment
The action of this compound is likely influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be mild and functional group tolerant . The compound’s stability and efficacy may also be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromothiophene-2-carbonyl chloride typically involves the bromination of thiophene followed by acylation. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromothiophene is then reacted with oxalyl chloride to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromothiophene-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: The major products are substituted thiophene derivatives.
Coupling Reactions: The major products are biaryl compounds.
Scientific Research Applications
3-Bromothiophene-2-carbonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorothiophene-2-carbonyl chloride
- 3-Iodothiophene-2-carbonyl chloride
- 2-Bromothiophene-3-carbonyl chloride
Uniqueness
3-Bromothiophene-2-carbonyl chloride is unique due to its specific reactivity profile, which makes it particularly useful in certain synthetic applications. Its bromine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-bromothiophene-2-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClOS/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKGMTULPADQDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383926 | |
Record name | 3-bromothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25796-68-3 | |
Record name | 3-bromothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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